N'~1~,N'~6~-bis(1-ethyl-2,5-dioxopyrrolidin-3-yl)hexanedihydrazide
Overview
Description
N’~1~,N’~6~-bis(1-ethyl-2,5-dioxo-3-pyrrolidinyl)hexanedihydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes two pyrrolidinyl groups attached to a hexanedihydrazide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~6~-bis(1-ethyl-2,5-dioxo-3-pyrrolidinyl)hexanedihydrazide typically involves the reaction of hexanedihydrazide with 1-ethyl-2,5-dioxo-3-pyrrolidinecarboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N’~1~,N’~6~-bis(1-ethyl-2,5-dioxo-3-pyrrolidinyl)hexanedihydrazide may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with continuous monitoring and adjustment of reaction parameters to maintain consistent quality. Industrial production also includes purification steps such as crystallization or chromatography to isolate the compound from any impurities.
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~6~-bis(1-ethyl-2,5-dioxo-3-pyrrolidinyl)hexanedihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pyrrolidinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of N’~1~,N’~6~-bis(1-ethyl-2,5-dioxo-3-pyrrolidinyl)hexanedihydrazide include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in solvents like ethanol or dichloromethane, under controlled temperatures and pH.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N’~1~,N’~6~-bis(1-ethyl-2,5-dioxo-3-pyrrolidinyl)hexanedihydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’~1~,N’~6~-bis(1-ethyl-2,5-dioxo-3-pyrrolidinyl)hexanedihydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’~1~,N’~6~-bis(1-methyl-2,5-dioxo-3-pyrrolidinyl)hexanedihydrazide
- N’~1~,N’~6~-bis(1-ethyl-2,5-dioxo-3-pyrrolidinyl)pentanedihydrazide
Uniqueness
N’~1~,N’~6~-bis(1-ethyl-2,5-dioxo-3-pyrrolidinyl)hexanedihydrazide is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-N',6-N'-bis(1-ethyl-2,5-dioxopyrrolidin-3-yl)hexanedihydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N6O6/c1-3-23-15(27)9-11(17(23)29)19-21-13(25)7-5-6-8-14(26)22-20-12-10-16(28)24(4-2)18(12)30/h11-12,19-20H,3-10H2,1-2H3,(H,21,25)(H,22,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIMPQIGMMSTLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC(C1=O)NNC(=O)CCCCC(=O)NNC2CC(=O)N(C2=O)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N6O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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